molecular formula C5H7ClO B1584037 2-Chlorocyclopentanone CAS No. 694-28-0

2-Chlorocyclopentanone

Cat. No. B1584037
Key on ui cas rn: 694-28-0
M. Wt: 118.56 g/mol
InChI Key: AXDZFGRFZOQVBV-UHFFFAOYSA-N
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Patent
US09227971B2

Procedure details

2-Chlorocyclopentanone (9.01 g, 74.4 mmol) was added slowly to a 95° C. stirred mixture of thiourea (5.77 g, 75.0 mmol) in 1,4-dioxane (150 mL). After full addition, the temperature was maintained for an hour then the mixture was cooled to room temperature. It was then filtered and washed with 1,4-dioxane and diethyl ether, and dried under air suction to afford 11.15 g white solid. This was partitioned between diethyl ether and saturated aqueous sodium carbonate. The ether layer was washed with brine, dried with Na2SO4, and solvent removed by rotoevaporation to afford 9.8 g beige solid. (Modified procedure from US Patent application 64 699, 2008, Florjancic, A. S.; et al).
Quantity
9.01 g
Type
reactant
Reaction Step One
Quantity
5.77 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH:2]1[CH2:6][CH2:5][CH2:4][C:3]1=O.[NH2:8][C:9]([NH2:11])=[S:10]>O1CCOCC1>[S:10]1[C:3]2[CH2:4][CH2:5][CH2:6][C:2]=2[N:8]=[C:9]1[NH2:11]

Inputs

Step One
Name
Quantity
9.01 g
Type
reactant
Smiles
ClC1C(CCC1)=O
Step Two
Name
Quantity
5.77 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After full addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained for an hour
FILTRATION
Type
FILTRATION
Details
It was then filtered
WASH
Type
WASH
Details
washed with 1,4-dioxane and diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under air suction

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC2=C1CCC2)N
Measurements
Type Value Analysis
AMOUNT: MASS 11.15 g
YIELD: CALCULATEDPERCENTYIELD 106.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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